2-(2-Propynyloxy)-1-naphthaldehyde
Overview
Description
2-(2-Propynyloxy)-1-naphthaldehyde is an organic compound with the molecular formula C13H10O2. It is characterized by the presence of a naphthalene ring substituted with an aldehyde group and a propynyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propynyloxy)-1-naphthaldehyde typically involves the reaction of 2-naphthol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the naphthol attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the propynyloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propynyloxy)-1-naphthaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propynyloxy group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(2-Propynyloxy)-1-naphthoic acid.
Reduction: 2-(2-Propynyloxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Propynyloxy)-1-naphthaldehyde has several applications in scientific research:
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Propynyloxy)-1-naphthaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which is a key reaction in many biological processes. The propynyloxy group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In enzyme inhibition studies, the compound can act as a mechanism-based inactivator of cytochrome P450 enzymes by forming a covalent bond with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-(2-Propynyloxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(2-Propynyloxy)tetrahydropyran: Contains a tetrahydropyran ring instead of a naphthalene ring.
2-(2-Propynyloxy)phenylpropane: Contains a phenylpropane moiety instead of a naphthalene ring.
Uniqueness
2-(2-Propynyloxy)-1-naphthaldehyde is unique due to the presence of both an aldehyde group and a propynyloxy group on a naphthalene ring. This combination of functional groups and the aromatic system provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-prop-2-ynoxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBARMTULNYTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366457 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58758-48-8 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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